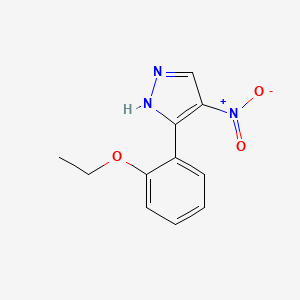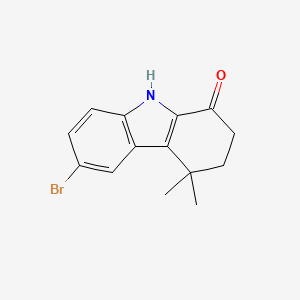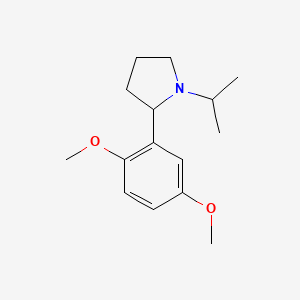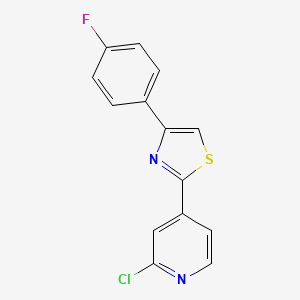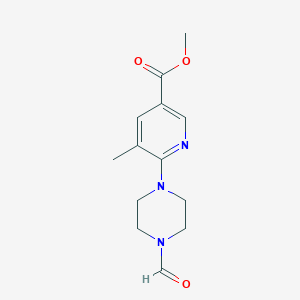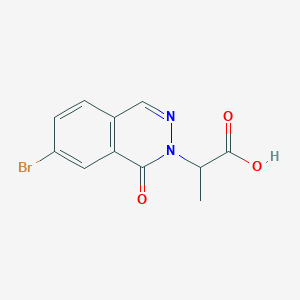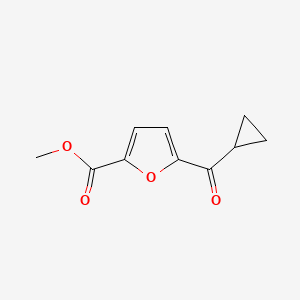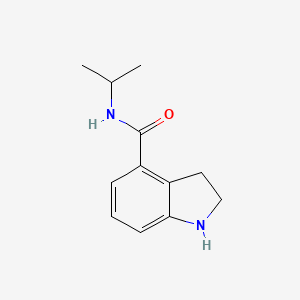
N-Isopropylindoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropylindoline-4-carboxamide: is a compound belonging to the family of indoline derivativesThe compound has a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylindoline-4-carboxamide typically involves the reaction of indoline derivatives with isopropylamine and a carboxylating agent. One common method is the amidation of indoline-4-carboxylic acid with isopropylamine under appropriate reaction conditions . The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions: N-Isopropylindoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Isopropylindoline-4-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-Isopropylindoline-4-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can disrupt various biological pathways, making the compound effective in therapeutic applications. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Indoline-2-carboxamide
- Indoline-3-carboxamide
- N-Methylindoline-4-carboxamide
Comparison: N-Isopropylindoline-4-carboxamide is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. Compared to indoline-2-carboxamide and indoline-3-carboxamide, the position of the carboxamide group in this compound may result in different binding affinities and inhibitory properties . The N-methyl derivative, on the other hand, may have different pharmacokinetic properties due to the presence of the methyl group .
Eigenschaften
CAS-Nummer |
1706436-20-5 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
N-propan-2-yl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-8(2)14-12(15)10-4-3-5-11-9(10)6-7-13-11/h3-5,8,13H,6-7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
VLIDSSXTBORQSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=C2CCNC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


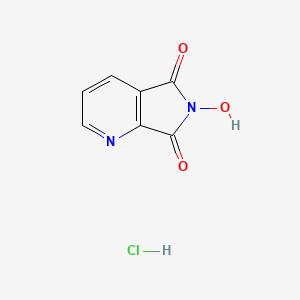
![Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15056772.png)
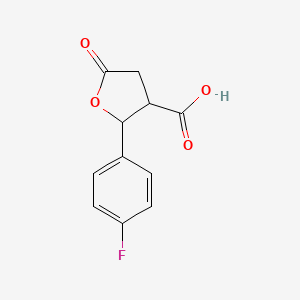
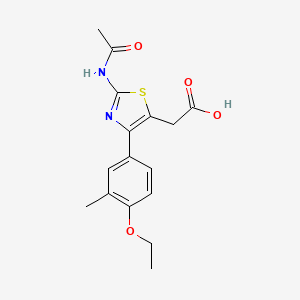
![1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B15056801.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15056802.png)
